2',5'-Dihydroxypropiophenone

描述

Systematic IUPAC Nomenclature and Structural Representation

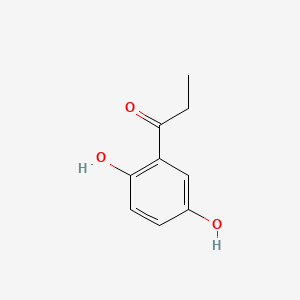

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 1-(2,5-dihydroxyphenyl)propan-1-one. This nomenclature precisely describes the molecular structure, indicating a propan-1-one moiety attached to a 2,5-dihydroxyphenyl group. The compound belongs to the class of aromatic ketones, specifically a substituted propiophenone with two hydroxyl groups at positions 2 and 5 of the benzene ring.

The molecular formula of this compound is C9H10O3, with a molecular weight of 166.1739 g/mol. The structural representation reveals a benzene ring substituted with two hydroxyl groups at the ortho (position 2) and para (position 5) positions, with a propionyl group (CH3CH2CO-) attached at position 1.

For digital and computational applications, the compound is represented by the following identifiers:

| Structural Identifier | Value |

|---|---|

| InChI | InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3 |

| InChIKey | CFQYIIXIHXUPQT-UHFFFAOYSA-N |

| SMILES | CCC(=O)c1cc(O)ccc1O |

The structural configuration features a planar aromatic ring with the two hydroxyl groups directed outward from the ring plane, while the carbonyl oxygen of the propionyl group typically adopts a conformation that minimizes steric interactions.

CAS Registry Number and EINECS Classification

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 938-46-5. This unique identifier ensures unambiguous identification of the compound in scientific literature and chemical databases worldwide. The CAS Registry Number was established as part of the systematic cataloging of chemical substances and serves as a primary reference point in regulatory, industrial, and academic contexts.

In the European Inventory of Existing Commercial Chemical Substances (EINECS), this compound is classified under the number 213-343-8. This classification incorporates the compound into the European regulatory framework and confirms its recognition as an existing chemical substance within European commerce prior to the implementation of newer chemical notification procedures.

| Registry System | Identifier |

|---|---|

| CAS Registry Number | 938-46-5 |

| EINECS Classification | 213-343-8 |

| MDL Number | MFCD00016465 |

| RTECS Number | UH0420000 |

The compound is also registered in various other chemical databases with specific identifiers, including the United States National Service Center number (NSC 87567) and the Beilstein Reference Number (1938824).

Synonyms and Historical Naming Conventions

This compound has accumulated numerous synonyms and alternative names throughout scientific literature and commercial applications. These naming conventions reflect both historical practices in organic chemistry nomenclature and specific usage contexts.

The primary synonym, this compound, employs the traditional nomenclature for substituted propiophenones, where the numbers with prime symbols (') indicate substitution positions on the aromatic ring attached to the carbonyl group. This convention differs from the current IUPAC system but remains widely used in practical contexts.

A comprehensive list of synonyms includes:

| Synonym | Context/Origin |

|---|---|

| This compound | Traditional chemical nomenclature |

| 1-Propanone, 1-(2,5-dihydroxyphenyl)- | Chemical Abstracts indexing name (9CI) |

| Propiophenone, 2',5'-dihydroxy- | Alternative traditional name |

| 2,5-Dihydroxypropiophenone | Simplified naming convention |

| 2-Propionylhydroquinone | Functional group-based name |

| 1-(2,5-Dihydroxyphenyl)-1-propanone | Alternative IUPAC-style name |

| NSC 87567 | United States National Service Center registry |

| BRN 1938824 | Beilstein Reference Number |

Historical literature, particularly publications before standardized nomenclature systems, may refer to this compound using various descriptive names based on its synthesis routes or structural relationships to other compounds. For instance, early literature from the 1960s and earlier might describe it in relation to hydroquinone derivatives, emphasizing its structural relationship to 2,5-dihydroxybenzene (hydroquinone) with a propionyl substituent.

In Wiswesser Line Notation (WLN), an early chemical notation system developed in the 1940s, the compound is represented as "QR DQ BV2". This historical notation system predates modern computational chemical representations but was significant in early chemical database development.

The evolution of naming conventions for this compound reflects the broader development of chemical nomenclature systems throughout the 20th century, transitioning from descriptive and semi-systematic names toward the standardized IUPAC system currently in predominant use.

属性

IUPAC Name |

1-(2,5-dihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQYIIXIHXUPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239657 | |

| Record name | Propiophenone, 2',5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-46-5 | |

| Record name | 2′,5′-Dihydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Dihydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dihydroxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 2',5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dihydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-DIHYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ5ZW5SJ67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedel-Crafts Acylation of Hydroquinone Derivatives

One classical and effective method is the Friedel-Crafts acylation of hydroquinone or its protected derivatives with propionyl chloride or propionic anhydride in the presence of Lewis acid catalysts such as anhydrous aluminum chloride (AlCl3). This reaction introduces the propiophenone moiety at the aromatic ring.

- Starting materials: Hydroquinone or hydroquinone diacetate (to protect hydroxyl groups)

- Acylating agent: Propionyl chloride or propionic anhydride

- Catalyst: Anhydrous aluminum chloride (AlCl3)

- Solvent: Typically anhydrous conditions, sometimes in carbon disulfide or dichloromethane

- Temperature: Controlled low to moderate temperatures (0–40 °C) to avoid overreaction

This method yields 2,5-dihydroxypropiophenone after deprotection (if acetylated hydroquinone was used). The yield reported for related compounds such as 2,5-dihydroxyacetophenone is around 54% under optimized conditions.

Alternative Acylation Using Hydroquinone Diacetate

An alternative preparation involves heating hydroquinone diacetate with anhydrous aluminum chloride and propionyl chloride or propionic anhydride. This method benefits from the protection of hydroxyl groups during acylation, preventing side reactions and improving regioselectivity.

- Procedure: Heating hydroquinone diacetate with AlCl3 and the acylating agent

- Advantages: Higher selectivity for the 2,5-dihydroxy substitution pattern

- Yield: Moderate to good yields (~50–60%) reported for similar compounds

Reaction Mechanism Insights

The Friedel-Crafts acylation proceeds via the generation of an acylium ion electrophile from the acyl chloride and aluminum chloride catalyst. The electrophile attacks the activated aromatic ring of hydroquinone or its derivatives, favoring the 2 and 5 positions due to the directing effects of the hydroxyl groups.

Research Findings and Data Summary

| Parameter | Conditions/Details | Observations/Results |

|---|---|---|

| Starting material | Hydroquinone diacetate or hydroquinone | Protection improves selectivity |

| Acylating agent | Propionyl chloride or propionic anhydride | Efficient electrophile source |

| Catalyst | Anhydrous aluminum chloride (AlCl3) | Essential for acylium ion formation |

| Solvent | Anhydrous environment, often dichloromethane or carbon disulfide | Prevents hydrolysis of reagents |

| Temperature | 0–40 °C | Controls reaction rate and selectivity |

| Yield | Approx. 50–54% (for related 2,5-dihydroxyacetophenone) | Moderate yield, purity depends on workup |

| Workup | Hydrolysis to remove acetyl groups if protected | Yields free dihydroxy compound |

Notes on Purification and Characterization

- The crude product typically requires purification by recrystallization or chromatography.

- Characterization is performed by NMR, IR spectroscopy, and mass spectrometry to confirm the hydroxy substitution pattern and ketone functionality.

- The compound’s solubility in organic solvents and stability under reaction conditions must be considered during synthesis.

化学反应分析

Types of Reactions: 2’,5’-Dihydroxypropiophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 2’,5’-dihydroxybenzoquinone.

Reduction: Formation of 2’,5’-dihydroxypropiophenol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Synthetic Routes

The synthesis of 2',5'-Dihydroxypropiophenone can be achieved through several methods, primarily:

- Fries Rearrangement : This involves the rearrangement of hydroquinone dipropionate in the presence of aluminum chloride, typically conducted at temperatures between 130°C and 200°C to optimize yield and purity.

- Industrial Methods : In industrial settings, continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are utilized to enhance production efficiency.

Chemical Reactions

The compound is reactive due to its functional groups, allowing it to participate in various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form corresponding quinones.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution : Hydroxyl groups can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds.

Biology

Research has indicated that this compound may possess antioxidant properties due to its hydroxyl groups, which can neutralize free radicals. This activity is crucial in reducing oxidative stress, potentially mitigating cellular damage and inflammation.

Medicine

In medical research, this compound is being investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Studies suggest that it may help reduce inflammation in various biological systems.

- Anticancer Properties : Preliminary research indicates that it could exhibit anticancer activity, particularly against hormone-independent breast cancer cell lines like MDA-MB-231, with IC50 values ranging from 0.14 to 0.36 µM .

Industry

The compound is also utilized in the production of dyes, pigments, and other fine chemicals. Its chemical properties make it suitable for applications requiring specific reactivity and stability.

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in cell cultures, supporting its potential use as a therapeutic agent against oxidative damage .

- Anticancer Research : In vitro tests on MDA-MB-231 breast cancer cells revealed significant cytotoxicity attributed to the compound’s ability to induce apoptosis through oxidative mechanisms .

- Electrochemical Behavior : Research employing cyclic voltammetry indicated that the electrochemical oxidation of substituted catechols, including this compound, shows distinct peaks that correlate with its oxidation states, providing insights into its redox properties .

作用机制

The mechanism of action of 2’,5’-Dihydroxypropiophenone involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in mitigating cellular damage and inflammation. Additionally, the compound’s ability to form hydrogen bonds with biological macromolecules may influence its therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

2',4'-Dihydroxypropiophenone (CAS: 5792-36-9)

- Structure : Hydroxyl groups at 2' and 4' positions.

- Synthesis : Used in chromone synthesis via reaction with triethyl orthoformate .

- Physical Properties : Melting point 98–101°C , higher than 2',5'-isomer .

3,4'-Dihydroxypropiophenone (CAS: 53170-93-7)

- Structure : Hydroxyl groups at 3 and 4' positions.

- Natural Occurrence : Isolated from Cerbera manghas fruits and Gleditsiae Spina .

- Glycosylated Form: 3,4'-Dihydroxypropiophenone 3-O-β-D-glucoside is enzymatically synthesized, enhancing solubility for pharmaceutical applications .

4,4'-Dihydroxypropiophenone

Acetophenone Analogues

2,5-Dihydroxyacetophenone (CAS: 490-78-8)

- Structure : Acetyl group instead of propionyl.

- Synthesis: Produced via hydroquinone diacetate rearrangement or hydroquinone/acetic acid reaction .

Key Comparative Data

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Melting Point (°C) | Synthesis Method | Key Applications |

|---|---|---|---|---|

| 2',5'-Dihydroxypropiophenone | 938-46-5 | Not reported | Fries rearrangement | Antibacterial, Anticancer |

| 2',4'-Dihydroxypropiophenone | 5792-36-9 | 98–101 | Chromone precursor | Organic synthesis |

| 2,3-Dihydroxypropiophenone | Not reported | 53 | Ortho-substitution | Research chemical |

| 2,5-Dihydroxyacetophenone | 490-78-8 | 144–146 | Hydroquinone diacetate | Pharmaceutical studies |

Table 2: Bioactivity and Natural Sources

Research Findings and Insights

Analytical Identification

- Mass Spectrometry: Dihydroxypropiophenones are identified via characteristic fragments (e.g., m/z 170.9 for 2',5'-isomer ).

- Glycosylation : Enzymatic glycosylation (e.g., 3-O-β-D-glucoside) enhances solubility, enabling drug delivery applications .

生物活性

2',5'-Dihydroxypropiophenone (CAS Number: 938-46-5) is an organic compound characterized by its molecular formula and a molecular weight of 166.17 g/mol. This compound features two hydroxyl groups at the 2' and 5' positions of a phenyl ring and a carbonyl group linked to a one-carbon chain (propiophenone). Its unique structural properties contribute to various biological activities, particularly as an antioxidant and potential therapeutic agent.

The presence of hydroxyl groups allows this compound to act as a scavenger of free radicals , which is crucial in preventing oxidative stress in biological systems. This antioxidant activity helps mitigate cellular damage and inflammation, making it a compound of interest in medicinal chemistry.

The mechanism through which this compound exerts its biological effects involves:

- Hydrogen donation : The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

- Formation of hydrogen bonds : The compound may interact with biological macromolecules, influencing its therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : It has been shown to effectively scavenge free radicals, thus reducing oxidative stress.

- Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, which is linked to various chronic diseases.

- Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, including hormone-independent breast cancer cells (MDA-MB-231). The IC50 values for related compounds suggest significant antiproliferative activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table comparing the IC50 values of various related compounds against MDA-MB-231 cell lines:

| Compound Name | CAS Number | IC50 (μM) |

|---|---|---|

| This compound | 938-46-5 | TBD |

| 2',4'-Dihydroxypropiophenone | 5792-36-9 | TBD |

| 2-Hydroxyacetophenone | 99-93-4 | TBD |

| 4-Hydroxypropiophenone | 1191-50-0 | TBD |

Note: Specific IC50 values for this compound were not provided in the searched literature but are critical for further understanding its efficacy compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- In a study investigating the cytotoxic effects on MDA-MB-231 cells, compounds similar to this compound exhibited varying degrees of activity, suggesting that structural modifications can significantly influence potency .

- Another research project focused on the antioxidant properties revealed that the compound effectively reduced oxidative damage in cellular models, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2',5'-Dihydroxypropiophenone in laboratory settings?

- Answer : Synthesis typically involves acid-catalyzed condensation reactions using phenolic precursors and ketones under controlled conditions. For example, 2,4-dihydroxypropiophenone (a structural analog) was synthesized by reacting resorcinol with propionic acid derivatives in the presence of hydrochloric acid . Characterization employs:

- Elemental analysis to confirm purity and stoichiometry.

- UV-Vis spectroscopy to assess electronic transitions related to aromatic and carbonyl groups.

- FT-IR for identifying hydroxyl (-OH), carbonyl (C=O), and aromatic C-H stretching vibrations .

- 1H-NMR to resolve proton environments, such as hydroxyl protons (δ 9–12 ppm) and aromatic protons (δ 6–8 ppm) .

Q. Which spectroscopic techniques are most effective for distinguishing positional isomers of dihydroxypropiophenones (e.g., 2',4' vs. 2',5')?

- Answer :

- 1H-NMR is critical for differentiating isomers. For example, 2',4'-dihydroxypropiophenone exhibits distinct splitting patterns due to para-substitution, while 2',5'-isomers show meta-coupled aromatic protons.

- High-resolution mass spectrometry (HRMS) confirms molecular formula differences (e.g., C₉H₁₀O₃ for both isomers, but fragmentation patterns vary) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

- Answer : Contradictions often arise from variations in:

- Source material : Natural vs. synthetic sources (e.g., plant-derived 3,4'-dihydroxypropiophenone from Carissa edulis vs. lab-synthesized analogs) may differ in purity or stereochemistry .

- Assay conditions : Antioxidant activity (e.g., DPPH radical scavenging) is pH- and solvent-dependent. Standardize protocols (e.g., IC₅₀ measurements under identical conditions) .

- Control experiments : Include positive controls (e.g., ascorbic acid for antioxidant assays) to validate results .

Q. What strategies optimize the synthesis of this compound-based copolymers for metal ion uptake applications?

- Answer : Key parameters include:

- Molar ratios : A 2:1:3 ratio of 2,4-dihydroxypropiophenone, 4-pyridylamine, and formaldehyde yielded a chelating copolymer with high Cu²⁺ adsorption capacity .

- Catalyst selection : 2M HCl enhances crosslinking efficiency compared to weaker acids .

- Post-synthetic modifications : Functionalize with sulfonic acid groups to improve hydrophilicity and ion-exchange capacity .

Q. How does the hydroxyl group positioning in this compound influence its pharmacological mechanisms (e.g., AChE inhibition)?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Hydrogen-bonding interactions : The 2',5'-dihydroxy configuration facilitates stronger binding to AChE’s catalytic triad compared to mono-hydroxy analogs.

- Antioxidant synergy : Adjacent hydroxyl groups (e.g., 2',5') enhance radical scavenging via resonance stabilization, as seen in structurally similar flavonoids .

Data Analysis and Interpretation

Q. How should researchers design experiments to evaluate the environmental stability of this compound in aqueous systems?

- Answer :

- Degradation kinetics : Monitor hydrolysis rates at varying pH (e.g., 4–10) using HPLC-UV .

- Photostability : Expose solutions to UV light (λ = 254 nm) and quantify degradation products via LC-MS .

- Statistical validation : Use ANOVA to compare half-lives across conditions, with post-hoc tests (e.g., Tukey’s HSD) .

Q. What are common pitfalls in interpreting the antioxidant activity of this compound, and how can they be mitigated?

- Answer :

- Interference from solvents : DMSO may scavenge radicals; use ethanol or methanol at <1% concentration .

- Non-specific binding : Pre-incubate compounds with bovine serum albumin (BSA) to account for protein interactions .

- Dose-response linearity : Ensure activity measurements fall within the linear range (e.g., 10–100 μM for DPPH assays) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。